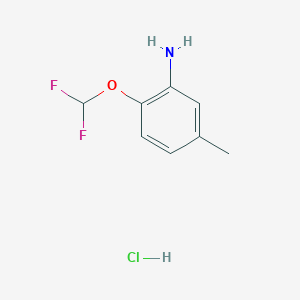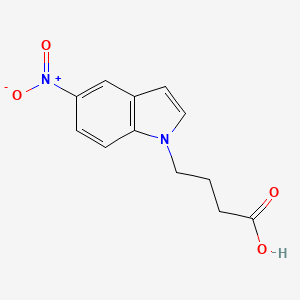
4-(5-nitro-1H-indol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-nitro-1H-indol-1-yl)butanoic acid, also known as NBDA, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a derivative of indole, a naturally occurring compound found in plants and animals, and has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Urease Inhibition
4-(1H-indol-3-yl)butanoic acid, a related compound, has been utilized in the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These molecules have demonstrated potent in vitro inhibitory potential against urease enzyme, which suggests their potential application in therapeutic drug designing programs for conditions where urease activity needs to be regulated (Nazir et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Research on heterocycles derived from nitroindole carbohydrazides, closely related to 4-(5-nitro-1H-indol-1-yl)butanoic acid, has indicated antimicrobial, antiinflammatory, and antiproliferative activities. These findings imply the possible use of this compound derivatives in the development of new pharmaceutical compounds for treating various infections and inflammatory conditions (Narayana et al., 2009).
Metal Complex Studies
The metal-ligand complexes of 4-(1H-indol-3-yl)butanoic acid, a similar compound, have been studied for their potentiometric and thermodynamic properties. These studies are significant for understanding the stability and reactivity of metal complexes in various chemical and biological systems, suggesting potential applications in areas like catalysis or material science (Mubarak & El-Bindary, 2010).
CXCR2 Antagonism
4-(2-Arylindol-3-yl)butanoic acid derivatives, closely related to this compound, have been identified as active CXC chemokine receptor-2 (CXCR2) antagonists. This suggests potential therapeutic applications in the treatment of various inflammatory diseases, given the role of CXCR2 in inflammatory responses (Expert Opinion on Therapeutic Patents, 2003).
Antihypertensive Activities
Derivatives of 5-nitrobenzimidazole with indole, related to this compound, have shown promise as angiotensin II receptor antagonists with significant antihypertensive effects. This indicates potential applications in developing new treatments for hypertension (Zhu et al., 2014).
Antitumor Activities
Certain derivatives of 1H-indol-3-yl)butanoic acid have shown moderate antitumor activity against various malignant tumor cells, suggesting the potential of this compound and its derivatives in cancer research and therapy development (Horishny & Matiychuk, 2020).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The nitro group in the 5-position of the indole ring could potentially enhance the reactivity of the compound, influencing its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
4-(5-nitroindol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-12(16)2-1-6-13-7-5-9-8-10(14(17)18)3-4-11(9)13/h3-5,7-8H,1-2,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVNKCTFYYYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCC(=O)O)C=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide](/img/structure/B2410312.png)
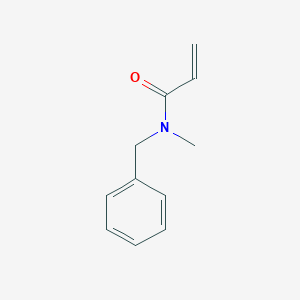
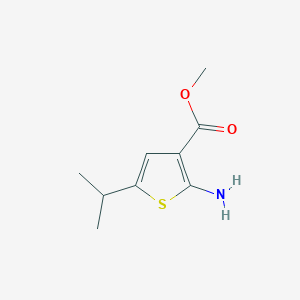

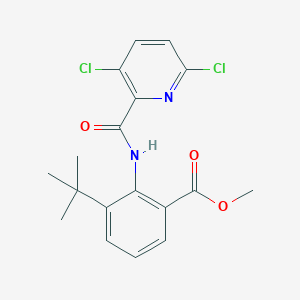

![3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2410322.png)
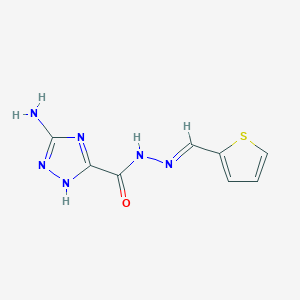


![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2410331.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)
